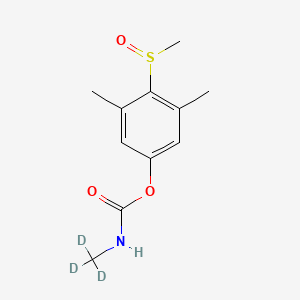

Methiocarb-d3 sulfoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(3,5-dimethyl-4-methylsulfinylphenyl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)/i3D3 |

InChI Key |

FNCMBMZOZQAWJA-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for Methiocarb D3 Sulfoxide

Chemoenzymatic and Chemical Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Methiocarb-d3 sulfoxide (B87167) can be approached through several pathways, with the primary goal of introducing a stable isotopic label. The most logical position for the d3-label is on the N-methyl group of the carbamate (B1207046) moiety, as this position is metabolically significant and synthetically accessible.

Chemical Synthesis:

The primary chemical pathway for the synthesis of Methiocarb-d3 sulfoxide involves a two-step process:

Formation of Methiocarb-d3: This step utilizes the reaction of 4-methylthio-3,5-xylenol with methyl-d3-isocyanate (CD₃NCO). The phenolic hydroxyl group of 4-methylthio-3,5-xylenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl-d3-isocyanate. This reaction is typically carried out in an inert solvent in the presence of a base catalyst.

Oxidation to this compound: The thioether group in the synthesized Methiocarb-d3 is then oxidized to a sulfoxide. This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfone.

Chemoenzymatic Synthesis:

While a direct chemoenzymatic pathway for the synthesis of this compound is not extensively documented, enzymatic processes can be employed for the stereoselective oxidation of the thioether. Flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes have been shown to catalyze the sulfoxidation of methiocarb (B1676386). researchgate.net This approach can offer high stereoselectivity, yielding specific enantiomers of the sulfoxide, which can be advantageous for certain metabolic studies.

Precursor Selection and Reaction Optimization for d3-Labeled Analogues

The selection of appropriate deuterated precursors is paramount for the successful synthesis of this compound.

Deuterated Precursor: The key deuterated precursor is methyl-d3-isocyanate (CD₃NCO) . This can be synthesized from methyl-d3-amine, which is commercially available or can be prepared from deuterated methanol (B129727).

Non-deuterated Precursor: The other essential precursor is 4-methylthio-3,5-xylenol . This compound can be synthesized or obtained from commercial suppliers.

Reaction Optimization:

The reaction between 4-methylthio-3,5-xylenol and methyl-d3-isocyanate needs to be optimized to maximize the yield and purity of the resulting Methiocarb-d3. Key parameters to consider include:

Catalyst: Tertiary amines or organotin compounds can be used to catalyze the reaction.

Solvent: Anhydrous, aprotic solvents such as toluene (B28343) or dichloromethane (B109758) are suitable to prevent side reactions.

Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize by-product formation.

Stoichiometry: A slight excess of the isocyanate may be used to ensure complete conversion of the phenol (B47542).

For the subsequent oxidation step, the choice of oxidizing agent and reaction conditions will influence the yield and selectivity of the sulfoxide. The use of a mild and selective oxidizing agent is crucial to avoid the formation of the corresponding sulfone.

Advanced Purification and Isolation Techniques for Labeled Compounds

After the synthesis, a multi-step purification process is necessary to isolate this compound of high purity.

Initial Work-up: The reaction mixture is typically washed with aqueous solutions to remove the catalyst and any unreacted starting materials.

Chromatography: Column chromatography is a standard technique for separating the desired product from by-products. Silica gel is a common stationary phase, and the mobile phase is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to further enhance its purity.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique is particularly useful for separating closely related impurities.

The table below summarizes common purification techniques and their applications in the context of this compound synthesis.

| Technique | Purpose | Typical Parameters |

|---|---|---|

| Aqueous Work-up | Removal of catalyst and water-soluble impurities | Washing with dilute acid, base, and brine |

| Column Chromatography | Separation of product from by-products and unreacted starting materials | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient |

| Recrystallization | Final purification of solid product | Solvent System: e.g., Ethanol/Water, Dichloromethane/Hexane |

| Preparative HPLC | High-purity isolation | Reverse-phase column with a water/acetonitrile or water/methanol gradient |

Methodologies for Verifying Isotopic Purity and Labeling Efficacy

The final step in the synthesis of this compound is the verification of its chemical structure, isotopic purity, and the efficacy of the deuterium labeling. This is accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the incorporation of deuterium.

¹³C NMR: The signal for the deuterated methyl carbon will be a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the non-deuterated analogue.

²H NMR: A signal in the deuterium NMR spectrum will confirm the presence and chemical environment of the deuterium atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which will be higher than that of the non-deuterated compound by approximately three mass units (corresponding to the three deuterium atoms). The isotopic distribution pattern in the mass spectrum will also confirm the number of deuterium atoms incorporated.

The following table outlines the expected analytical data for this compound.

| Analytical Technique | Expected Observation | Information Obtained |

|---|---|---|

| ¹H NMR | Absence/reduction of N-CH₃ signal | Confirmation of deuterium incorporation at the N-methyl position |

| ¹³C NMR | Multiplet for the N-CD₃ carbon | Confirmation of the location of the deuterium label |

| ²H NMR | Signal corresponding to the N-CD₃ group | Direct detection of deuterium |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak shifted by ~3 mass units | Confirmation of the incorporation of three deuterium atoms and overall molecular formula |

Advanced Analytical Strategies Employing Methiocarb D3 Sulfoxide As an Internal Standard

Integration of Deuterated Analogs in Quantitative Mass Spectrometry for Enhanced Precision

In quantitative mass spectrometry, the use of a suitable internal standard (IS) is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization. nih.gov Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to those of the analyte being measured. ncn.gov.plscispace.com Deuterated analogs, like Methiocarb-d3 sulfoxide (B87167), are a type of SIL IS where one or more hydrogen atoms are replaced by deuterium (B1214612).

The fundamental advantage of using a deuterated IS is its ability to co-elute with the target analyte during chromatographic separation while being distinguishable by its higher mass in the mass spectrometer. ncn.gov.pl This co-elution ensures that both the analyte and the IS experience the same matrix effects—signal suppression or enhancement caused by co-eluting matrix components—and any variability in extraction recovery or instrument response. scispace.comlcms.cz By calculating the ratio of the analyte's signal to the IS's signal, these variations are effectively normalized, leading to significantly improved precision and accuracy in quantitative results. lcms.cz The use of a SIL IS is particularly beneficial when comparing quantitative results across different and complex matrices. lcms.cz

While SIL internal standards are generally preferred, it is noted that deuterated standards, in some specific cases, may exhibit slight differences in retention time or recovery compared to the non-labeled analyte. scispace.com However, for most applications, they provide a robustness that is often unattainable with structural analog internal standards. scispace.com

Table 1: Comparison of Internal Standard Types in Mass Spectrometry

| Feature | Stable Isotope-Labeled IS (e.g., Methiocarb-d3 sulfoxide) | Structural Analog IS |

| Principle | Analyte with several atoms replaced by stable isotopes (e.g., ²H, ¹³C, ¹⁵N). | A different molecule with similar chemical structure and properties to the analyte. |

| Co-elution | Typically co-elutes with the analyte. ncn.gov.pl | May have a different retention time. |

| Matrix Effects | Compensates effectively due to identical response to matrix suppression/enhancement. lcms.cz | May experience different matrix effects, leading to potential inaccuracies. |

| Recovery | Mirrors the analyte's recovery during sample preparation. | Recovery may differ from the analyte. |

| Availability | Requires custom synthesis, can be expensive. ncn.gov.pl | Often more readily available and less expensive. |

| Accuracy | Considered the "gold standard" for highest accuracy and precision. ncn.gov.pl | Generally provides lower accuracy compared to SIL IS. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Xenobiotic Metabolites

LC-MS/MS is the preferred analytical technique for the determination of thermally unstable compounds like carbamate (B1207046) pesticides and their metabolites. scispec.co.thsepscience.com The development of a robust LC-MS/MS method involves the careful optimization of chromatographic separation, ionization, and mass spectrometric detection parameters.

The goal of chromatographic separation is to resolve the target analytes from matrix interferences and other components in the sample. For compounds like Methiocarb (B1676386) sulfoxide, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed.

Separation is typically achieved using a C18 solid-core or fully porous particle column. hplc.eu The mobile phase usually consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. jfda-online.comfstjournal.com.br A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate compounds with varying polarities within a single analytical run. hplc.eu For carbamates specifically, specialized columns like the Ultra Carbamate have been developed to provide unique selectivity and achieve faster analysis times compared to traditional C18 columns. sepscience.com Optimization of parameters such as the gradient profile, flow rate, and column temperature is essential to achieve sharp peaks and adequate separation from potential interferences.

Table 2: Example LC Parameters for Carbamate Metabolite Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | Provides separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Formate hplc.eujfda-online.com | Aqueous component; additives aid in protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid jfda-online.comfstjournal.com.br | Organic component; elutes analytes from the column. |

| Flow Rate | 0.2 - 0.6 mL/min | Influences retention time, peak shape, and sensitivity. |

| Gradient | Start at low %B, increase to high %B over several minutes | Separates a wide range of analytes with different polarities. |

| Injection Volume | 1 - 10 µL | Amount of sample introduced into the system. |

| Column Temp. | 25 - 40 °C | Affects retention time, viscosity, and peak shape. |

After chromatographic separation, the analyte molecules must be ionized before they can be detected by the mass spectrometer. For polar and semi-polar xenobiotic metabolites like Methiocarb sulfoxide, electrospray ionization (ESI) is the most common and effective technique. jfda-online.comnih.gov ESI is a "soft" ionization method that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, which is ideal for quantitative analysis as it maximizes the signal of the precursor ion. youtube.com

Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that can be used and may offer better sensitivity for certain less polar compounds. jfda-online.comscripps.edu The choice between ESI and APCI depends on the specific chemical properties of the analytes. jfda-online.com Optimization of ionization source parameters, including capillary voltage, gas temperatures (desolvation and source), and nebulizer gas pressure, is critical to achieve stable and efficient ion generation, thereby maximizing sensitivity. nih.gov Analysis is typically performed in the positive ion mode for carbamate compounds. actapol.net

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantitative analysis. The most common mode of operation is Multiple Reaction Monitoring (MRM). lcms.cz In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to isolate a specific precursor ion (e.g., the [M+H]⁺ of Methiocarb sulfoxide). This isolated ion is then fragmented in the collision cell through Collision-Induced Dissociation (CID) with an inert gas like argon or nitrogen. The second quadrupole is then set to monitor for specific, characteristic product ions that result from this fragmentation.

This process of monitoring a specific precursor-to-product ion transition is highly selective, as it is unlikely that an interfering compound will have both the same precursor mass and produce the same product ion. lcms.cz For robust quantification and confirmation, at least two MRM transitions are typically monitored for each analyte: one for quantification (the "quantifier") and a second for confirmation (the "qualifier"). eurl-pesticides.eu The ratio of the quantifier to the qualifier ion should remain constant in all samples and standards, providing an additional layer of identification. lcms.cz

For Methiocarb sulfoxide, the protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 242. Published methods have identified key product ions for its detection. fstjournal.com.brlcms.czepa.govkosfaj.org

Table 3: Published MRM Transitions for Methiocarb and its Metabolites

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Reference(s) |

| Methiocarb | 226.1 | 169.1 | 121.1 | epa.govnrcgrapes.in |

| Methiocarb sulfoxide | 242.1 | 185.1 | 122.1 | lcms.cz |

| Methiocarb sulfoxide | 242.0 | 185.0 | 122.0 | fstjournal.com.brkosfaj.org |

| Methiocarb sulfoxide | 242 | 185 | 170 | epa.gov |

| Methiocarb sulfone | 258 | 107 | 202 | epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of certain pesticide metabolites. However, direct GC analysis of many carbamates, including Methiocarb, is challenging because they are thermally labile and can degrade in the high-temperature environment of the GC injection port. scispec.co.thsepscience.com This degradation leads to poor reproducibility and inaccurate quantification. To overcome this limitation, derivatization strategies are employed.

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. jfda-online.com The primary goals of derivatizing carbamate metabolites are to increase their thermal stability and volatility while improving their chromatographic properties. jfda-online.com Common derivatization strategies include alkylation, acylation, and silylation. semanticscholar.org

Alkylation: This involves adding an alkyl group (e.g., methyl) to a reactive functional group. One reported technique for carbamates is "flash methylation," which occurs directly in the hot injection port, converting the thermally labile carbamate into a more stable derivative. scispec.co.th

Acylation: This strategy involves reacting the analyte with an acylating agent, often using fluorinated anhydrides to create derivatives that are highly responsive to electron capture detection or produce characteristic mass spectra. jfda-online.com

Silylation: This is a very common derivatization technique where an active hydrogen (e.g., on an -OH or -NH group) is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, increases its volatility, and enhances its thermal stability. sigmaaldrich.com

Another approach involves derivatization with reagents like 9-xanthydrol, which has been successfully used for the trace-level determination of carbamate pesticides in water samples by GC-MS. nih.gov The selection of the appropriate derivatization reagent and the optimization of reaction conditions (temperature, time, and reagent concentration) are crucial for achieving complete and reproducible conversion of the analyte to its derivative. sigmaaldrich.com

Table 4: Common Derivatization Strategies for GC-MS

| Strategy | Reagent Example | Target Functional Groups | Purpose |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols, phenols, carboxylic acids, amines, amides | Increases volatility and thermal stability. sigmaaldrich.com |

| Acylation | TFAA (Trifluoroacetic anhydride) | Alcohols, phenols, amines | Improves chromatographic properties and detector response. jfda-online.com |

| Alkylation | Trimethylanilinium hydroxide (B78521) (TMAH) | Carboxylic acids, phenols, carbamates | Increases thermal stability (e.g., via flash methylation). scispec.co.th |

Matrix Effects and Internal Standard Normalization in Complex Biological and Environmental Matrices

When analyzing samples from complex sources such as soil, water, blood, or food, other co-extracted compounds can interfere with the analysis of the target analyte. This phenomenon is known as the "matrix effect." eurl-pesticides.eunih.gov Matrix effects can either suppress or enhance the analyte signal during analysis, leading to inaccurate quantification. restek.comrestek.com

The use of an internal standard (IS) is a widely accepted strategy to compensate for these matrix effects. researchgate.net An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. scielo.br Isotopically labeled standards, such as this compound, are considered the gold standard for this purpose.

Here's how internal standard normalization works:

Addition of IS: A known amount of the internal standard (this compound) is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. lcms.cz

Co-extraction and Analysis: The IS and the analyte (Methiocarb sulfoxide) are subjected to the same extraction, cleanup, and analysis conditions. Because they are nearly identical chemically, any loss of analyte during sample preparation or any signal suppression/enhancement due to matrix effects will affect the internal standard to a similar degree. lcms.cz

Normalization: Quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.

This ratio (Analyte Response / IS Response) remains stable even if the absolute signals fluctuate due to matrix effects or variations in instrument performance. By using a deuterated analog like this compound, the internal standard has a slightly higher mass than the analyte but exhibits the same chromatographic retention time and ionization behavior, ensuring the most accurate correction. lcms.cz

Table 1: Illustrative Example of Internal Standard Normalization for Methiocarb Sulfoxide Analysis

| Sample Type | Methiocarb Sulfoxide Peak Area | This compound (IS) Peak Area | Response Ratio (Analyte/IS) |

| Calibration Std 1 | 10,500 | 50,100 | 0.210 |

| Calibration Std 2 | 52,000 | 49,500 | 1.051 |

| Calibration Std 3 | 101,000 | 50,800 | 1.988 |

| Blank Matrix | 0 | 45,200 | 0.000 |

| Spiked Soil (No IS) | 38,500 | N/A | N/A |

| Spiked Soil (with IS) | 38,600 | 44,900 | 0.860 |

| Spiked Water (No IS) | 49,800 | N/A | N/A |

| Spiked Water (with IS) | 49,900 | 50,200 | 0.994 |

This table illustrates how the response ratio remains consistent for quantification, even with varying absolute peak areas for the internal standard due to matrix effects (e.g., lower peak area in the soil matrix compared to the calibration standard).

Rigorous Analytical Method Validation Protocols

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is reliable and fit for its intended purpose. eurl-pesticides.eudemarcheiso17025.com Method validation evaluates several key parameters to ensure the accuracy and precision of the results. nih.gov The use of an internal standard like this compound is integral to many of these validation studies.

Key validation parameters include:

Linearity: This assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the response ratio (analyte/IS) against the concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be >0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. woah.orgnih.gov The LOQ is a critical parameter, especially for residue analysis where low detection limits are often required by regulations. thermofisher.comresearchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically determined by performing recovery studies on samples spiked with a known concentration of the analyte. The results are expressed as a percentage recovery. demarcheiso17025.com For many applications, recovery values between 70% and 120% are considered acceptable. nih.gov

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. scielo.br An RSD of ≤20% is often the target for precision. nih.gov

Recovery Studies: These experiments are conducted to determine the efficiency of the extraction procedure. A known amount of the analyte is added to a blank matrix, and the sample is then processed and analyzed. The percentage of the analyte recovered is calculated, which helps to assess the accuracy of the sample preparation steps.

Table 2: Example Validation Data for a Method Using this compound as an Internal Standard

| Validation Parameter | Specification | Result |

| Linearity | ||

| Calibration Range | 0.5 - 100 µg/L | 0.5 - 100 µg/L |

| Correlation Coefficient (R²) | ≥ 0.995 | 0.998 |

| Sensitivity | ||

| Limit of Detection (LOD) | Report | 0.1 µg/L |

| Limit of Quantification (LOQ) | ≤ 0.5 µg/L | 0.5 µg/L |

| Accuracy (Recovery) | ||

| Spiked at 1.0 µg/L (n=5) | 70 - 120% | 95.5% |

| Spiked at 50 µg/L (n=5) | 70 - 120% | 102.3% |

| Precision (RSD) | ||

| Repeatability at 1.0 µg/L | ≤ 20% | 8.7% |

| Intermediate Precision at 1.0 µg/L | ≤ 20% | 12.4% |

This table presents typical results from a method validation study, demonstrating that the method meets predefined acceptance criteria for the analysis of a target compound.

Application of Methiocarb D3 Sulfoxide in Biochemical and Metabolic Pathway Elucidation

Tracing Xenobiotic Biotransformation Pathways in Biological Systems

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. nih.gov In the context of Methiocarb (B1676386), introducing a deuterium-labeled analog like Methiocarb-d3 sulfoxide (B87167) enables scientists to distinguish it from its naturally occurring, unlabeled counterpart. This distinction is critical for accurately tracing the biotransformation pathways of the parent compound, Methiocarb, within complex biological matrices.

When a biological system is exposed to Methiocarb, it is metabolized into various products, including Methiocarb sulfoxide. By co-administering or substituting with Methiocarb-d3 sulfoxide, researchers can utilize mass spectrometry-based techniques to follow the metabolic journey of this specific metabolite. The deuterium (B1214612) label acts as a unique mass signature, allowing for the unambiguous identification of subsequent metabolites derived from Methiocarb sulfoxide. This approach helps in constructing a comprehensive metabolic map, identifying both major and minor biotransformation products that might otherwise be difficult to detect.

Elucidation of Enzyme-Mediated Oxidation and Conjugation Reactions of Methiocarb

The biotransformation of Methiocarb to Methiocarb sulfoxide is an oxidation reaction primarily catalyzed by monooxygenases. nih.gov Further metabolism of Methiocarb sulfoxide can involve additional oxidation or conjugation reactions. The use of this compound can provide significant insights into the specific enzymes and mechanisms governing these transformations.

By incubating this compound with specific enzyme preparations, such as cytochrome P450s or flavin-containing monooxygenases, researchers can determine which enzymes are responsible for its further metabolism. nih.govnih.gov The kinetic parameters of these reactions can be precisely measured by monitoring the formation of deuterated products over time. Furthermore, stable isotope labeling can be employed to investigate kinetic isotope effects, which can reveal details about the reaction mechanism and the rate-limiting steps of the enzymatic conversion.

Conjugation reactions, such as glucuronidation or sulfation, are common phase II metabolic pathways that increase the water solubility of xenobiotics and facilitate their excretion. By exposing biological systems to this compound, scientists can identify and characterize any resulting deuterated conjugate metabolites, thereby confirming the involvement of specific conjugation pathways in the detoxification of Methiocarb.

In Vitro Metabolic Studies Utilizing Microsomal, Cytosolic, and Cellular Systems

In vitro systems are invaluable for studying drug and pesticide metabolism in a controlled environment. These systems, which include liver microsomes, cytosolic fractions, and cultured cells, allow for the investigation of specific metabolic reactions without the complexities of a whole organism.

The application of this compound in these in vitro models offers several advantages. In studies with liver microsomes, which are rich in cytochrome P450 enzymes, the conversion of this compound to subsequent oxidized metabolites can be quantified to assess the rate and extent of phase I metabolism. nih.gov Similarly, cytosolic fractions can be used to investigate the role of cytosolic enzymes in the further transformation or conjugation of the deuterated sulfoxide.

Cellular systems, such as primary hepatocytes or immortalized cell lines, provide a more integrated model of metabolism, incorporating both phase I and phase II enzymatic activities, as well as cellular uptake and efflux processes. The use of this compound in these systems allows for a more comprehensive understanding of its intracellular fate and the interplay between different metabolic pathways.

| In Vitro System | Application of this compound | Research Findings |

| Liver Microsomes | Quantifying the rate of further oxidation of Methiocarb sulfoxide. | Identification of specific cytochrome P450 isoforms involved in the subsequent metabolism of the sulfoxide metabolite. |

| Cytosolic Fractions | Investigating the role of cytosolic enzymes in conjugation reactions. | Elucidation of phase II metabolic pathways, such as sulfation or glucuronidation, of Methiocarb sulfoxide. |

| Cellular Systems | Studying the overall intracellular fate, including uptake, metabolism, and efflux. | A comprehensive view of the interplay between different metabolic pathways and transport processes affecting Methiocarb sulfoxide. |

In Vivo Metabolic Profiling and Excretion Dynamics in Model Organisms

While in vitro studies provide valuable mechanistic information, in vivo studies in model organisms are essential for understanding the complete metabolic profile and disposition of a compound in a whole biological system. The use of this compound in animal models allows for detailed metabolic profiling and the determination of its excretion dynamics. nih.gov

Following administration of this compound to a model organism, biological samples such as blood, urine, and feces can be collected over time. Analysis of these samples by techniques like liquid chromatography-mass spectrometry (LC-MS) enables the identification and quantification of the parent deuterated compound and its metabolites. This provides a clear picture of the absorption, distribution, metabolism, and excretion (ADME) profile of Methiocarb sulfoxide.

The deuterium label is instrumental in differentiating the administered compound and its metabolites from endogenous molecules, thereby reducing background noise and improving the accuracy of the analysis. Such studies are crucial for assessing the bioaccumulation potential and clearance rates of Methiocarb and its metabolites.

| Parameter | Information Gained from In Vivo Studies with this compound |

| Metabolic Profiling | Identification of all major and minor metabolites of Methiocarb sulfoxide in a whole organism. |

| Excretion Dynamics | Determination of the primary routes and rates of elimination of Methiocarb sulfoxide and its metabolites from the body. |

| Pharmacokinetics | Measurement of key parameters such as half-life, clearance, and volume of distribution of Methiocarb sulfoxide. |

Mechanistic Insights into Sulfoxidation Pathways of Thioether Pesticides

Methiocarb belongs to the class of thioether-containing pesticides. The sulfoxidation of the thioether group is a critical metabolic step that can significantly alter the biological activity and toxicity of these compounds. nih.gov The use of isotopically labeled substrates, such as a deuterated analog of Methiocarb, can provide deep mechanistic insights into the sulfoxidation process itself.

By studying the enzymatic conversion of deuterated Methiocarb to this compound, researchers can investigate the stereoselectivity of the sulfoxidation reaction. Many monooxygenases catalyze the formation of a specific stereoisomer of the sulfoxide. The analysis of the deuterated product can help in determining the stereochemical course of the enzymatic reaction.

Role of Methiocarb D3 Sulfoxide in Environmental Fate and Transformation Studies

Investigation of Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

The abiotic degradation of methiocarb (B1676386), through processes like photolysis and hydrolysis, leads to the formation of methiocarb sulfoxide (B87167). apvma.gov.au Understanding the rates and pathways of these degradation processes is crucial for predicting the persistence of methiocarb's toxic residues in the environment.

Photolysis: In the presence of sunlight, methiocarb undergoes photo-oxidation to form methiocarb sulfoxide. apvma.gov.au Studies have shown that the half-life of methiocarb due to photodegradation on soil surfaces can be in the order of one to two months. apvma.gov.au In aqueous solutions, photolytic degradation also results in the formation of methiocarb sulfoxide as a major product. apvma.gov.au The accurate quantification of the formation of methiocarb sulfoxide in these studies is paramount, and this is where Methiocarb-d3 sulfoxide becomes invaluable. By spiking samples with a known concentration of this compound as an internal standard, analysts can use isotope dilution mass spectrometry to precisely measure the concentration of the newly formed, non-labeled methiocarb sulfoxide, correcting for any losses during sample extraction and analysis.

Hydrolysis: Methiocarb is susceptible to hydrolysis, with its stability being highly dependent on pH. apvma.gov.au The half-life of methiocarb can range from over a year in acidic conditions to a few hours in alkaline solutions. apvma.gov.au One of the primary degradation products of this process is 3,5-Dimethyl-4-(methylthio)phenol. apvma.gov.au While methiocarb sulfoxide itself is also subject to hydrolysis, the use of this compound allows for the precise tracking of its concentration over time in hydrolysis experiments, thereby enabling the accurate determination of its degradation kinetics.

| Degradation Process | Environment | Key Findings | Half-life (Methiocarb) |

| Photolysis | Aqueous Solution | Slow photo-oxidation to methiocarb sulfoxide. | 1-2 months (estimated) |

| Photolysis | Soil Surface | Methiocarb sulfoxide is a main degradation product. | ~53 days (net) |

| Hydrolysis | Aquatic (pH 4-5) | Stable | > 1 year |

| Hydrolysis | Aquatic (pH 7) | Moderate degradation | ~1 month |

| Hydrolysis | Aquatic (pH 9) | Rapid degradation | A few hours |

Biotic Transformation Pathways in Soil Microbial Communities and Plant Systems

The transformation of methiocarb in living organisms is a key aspect of its environmental fate. This compound plays a crucial role in the analytical methods used to study these biotic transformation pathways.

In soil, microbial communities metabolize methiocarb, with one of the primary pathways being the oxidation of the sulfur atom to form methiocarb sulfoxide. apvma.gov.au The half-life of methiocarb in soil can vary from a few days to several weeks, depending on soil type and conditions, while its metabolite, methiocarb sulfoxide, has a reported half-life of approximately 6 days in soil. apvma.gov.auwikipedia.org The use of this compound as an internal standard in soil extraction and analysis allows for the accurate quantification of the formation and subsequent degradation of methiocarb sulfoxide by soil microorganisms.

In plant systems, methiocarb is metabolized, and methiocarb sulfoxide and methiocarb sulfoxide phenol (B47542) have been identified as major metabolites. wikipedia.org Studies on the uptake and metabolism of methiocarb by plants rely on the precise measurement of these metabolites in various plant tissues. A recent study unexpectedly found high concentrations of methiocarb sulfoxide in the guttation drops and leaves of corn plants grown from coated seeds, despite methiocarb being considered a non-systemic pesticide. researchgate.net The mean concentration of methiocarb sulfoxide was found to be 0.61 ± 1.12 µg mL⁻¹ in guttation drops and 4.4 ± 2.1 µg g⁻¹ in leaves. researchgate.net Such precise measurements are made reliable through the use of isotopically labeled internal standards like this compound during analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

| Transformation Pathway | System | Major Metabolites | Reported Half-life (in soil) |

| Microbial Metabolism | Soil | Methiocarb sulfoxide, Methiocarb phenol | Methiocarb: ~1.5 days, Methiocarb sulfoxide: ~6 days |

| Plant Metabolism | Plants (general) | Methiocarb sulfoxide, Methiocarb sulfoxide phenol | Not applicable |

Assessment of Environmental Persistence and Mobility of Sulfoxide Metabolites Using Labeled Tracers

Methiocarb itself sorbs strongly to soil and has low mobility. apvma.gov.au However, its main metabolite, methiocarb sulfoxide, is significantly more mobile in soils. apvma.gov.au This increased mobility, coupled with its persistence under certain conditions, makes it a potential concern for groundwater contamination. The accurate assessment of its concentration in soil pore water and leachate is therefore critical. The use of this compound in analytical methods ensures that the mobility data generated from laboratory column studies and field monitoring are reliable.

Application in Lysimeter and Field Dissipation Studies to Monitor Environmental Dynamics

Lysimeter and field dissipation studies provide a realistic understanding of a pesticide's behavior under natural environmental conditions. These studies track the decline of the parent compound and the formation and decline of its metabolites over time. While these studies may be initiated with the application of the parent pesticide (methiocarb), the focus often shifts to the fate of significant metabolites like methiocarb sulfoxide.

In such studies, soil and water samples are collected over an extended period and analyzed to determine the concentrations of the parent compound and its metabolites. The use of this compound as an internal standard in the analysis of these samples is crucial for obtaining accurate quantitative data, which is essential for calculating dissipation half-lives and modeling the environmental behavior of methiocarb sulfoxide.

Sorption and Desorption Dynamics in Environmental Compartments

The extent to which a pesticide metabolite is sorbed to soil particles influences its mobility and bioavailability for degradation and uptake by organisms. Sorption and desorption studies are typically conducted in the laboratory by equilibrating a solution of the chemical with a soil sample.

Studies on methiocarb have shown that it has strong sorption to soil, with a soil organic carbon partition coefficient (Koc) indicative of low mobility. apvma.gov.au In contrast, attempts to measure the sorption of methiocarb sulfoxide have been challenging due to its instability and hydrolysis to its corresponding phenol. apvma.gov.au However, it is established that methiocarb sulfoxide is very highly mobile in soils. apvma.gov.au In studies aiming to quantify the sorption coefficients (Kd and Koc) of methiocarb sulfoxide, the use of this compound as an internal standard would be critical to accurately measure its concentration in the aqueous phase after equilibration with soil, thereby allowing for a reliable calculation of the amount sorbed.

| Compound | Soil Organic Carbon Partition Coefficient (Koc) | Mobility in Soil |

| Methiocarb | ~530 | Low |

| Methiocarb sulfoxide | < 31 (estimated) | Very High |

Emerging Research Directions and Future Prospects for Methiocarb D3 Sulfoxide Research

Development of High-Throughput Analytical Platforms for Multi-Residue Analysis

The demand for monitoring a wide array of pesticide residues in food and environmental samples has driven the development of high-throughput analytical platforms. lcms.cz These platforms, predominantly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are designed to simultaneously detect and quantify hundreds of compounds in a single analysis. nih.gov In this context, Methiocarb-d3 sulfoxide (B87167) is an indispensable tool.

As an isotopically labeled internal standard, it mimics the behavior of the native methiocarb (B1676386) sulfoxide metabolite during sample extraction, cleanup, and analysis, correcting for matrix effects and variations in instrument response. nih.gov This ensures a high degree of accuracy and precision, which is critical for regulatory compliance and risk assessment. lcms.cz Future developments will likely focus on further miniaturization, automation, and faster analysis times, making multi-residue screening more efficient and cost-effective. nih.govamericanlaboratory.com The integration of robotic systems for sample preparation with advanced LC-MS/MS instruments will continue to expand the scope of analytes, and stable isotope standards like Methiocarb-d3 sulfoxide will remain central to ensuring data quality. nih.gov

Table 1: Comparison of Analytical Platforms for Pesticide Residue Analysis

| Feature | Triple Quadrupole MS (QqQ) | High-Resolution MS (e.g., Q-TOF, Orbitrap) |

| Primary Use | Targeted quantification | Targeted and non-targeted screening, identification |

| Selectivity | High (using Multiple Reaction Monitoring - MRM) | Very High (based on accurate mass) |

| Sensitivity | Excellent for target analytes | Good to Excellent |

| Role of this compound | Internal standard for accurate quantification of methiocarb sulfoxide. fstjournal.com.br | Internal standard and reference for retention time and fragmentation pattern confirmation. acs.org |

| Future Trends | Increased speed and sensitivity. | Broader adoption in routine monitoring, improved data processing software. acs.orgresearchgate.net |

Integration with Non-Targeted Metabolomics and Exposomics Approaches

Non-targeted metabolomics and exposomics are rapidly growing fields that aim to comprehensively characterize the entire suite of small molecules (the metabolome) or the totality of environmental exposures (the exposome) in a biological system. nih.govnih.gov These approaches generate vast and complex datasets, where identifying unknown chemical features is a major challenge. youtube.com

This compound can play a crucial role in these "discovery-based" sciences. While its primary function is as a standard for a known metabolite, its well-characterized analytical behavior (retention time, mass, and fragmentation pattern) can serve as a benchmark within a complex analytical run. Furthermore, in studies where exposure to methiocarb is suspected but not confirmed, the presence of a feature matching methiocarb sulfoxide can be confidently verified by comparison with the labeled standard. This is a key step in moving from tentative identification to confirmed structure in non-targeted analysis. doi.orgmdpi.com

Isotopically labeled standards are foundational to exposomics, enabling the accurate measurement of xenobiotics and linking external exposures to internal biological responses. nih.govalfa-chemistry.com As these fields mature, the use of labeled compounds like this compound will be essential for validating findings and understanding the metabolic perturbations caused by pesticide exposure. frontiersin.org

Computational Chemistry and Molecular Modeling for Predicting Metabolic and Degradation Pathways

In silico models are becoming increasingly powerful tools for predicting how xenobiotics like methiocarb are metabolized by organisms or degraded in the environment. nih.gov Computational chemistry and molecular modeling can simulate the interaction of a parent compound with metabolic enzymes (like cytochrome P450s) or predict its transformation under various environmental conditions (e.g., photolysis, hydrolysis). nih.govnih.gov

These predictive models generate hypotheses about potential metabolites and degradation products. This compound serves as a critical experimental tool to validate these computational predictions. For instance, if a model predicts that sulfoxidation is a major metabolic pathway for methiocarb, this can be confirmed experimentally by detecting methiocarb sulfoxide in biological samples, with its identity and quantity verified using the deuterated standard. nih.govepa.gov This synergy between predictive modeling and empirical measurement accelerates our understanding of biotransformation pathways and helps prioritize which metabolites to monitor in environmental and toxicological studies. nih.gov

Advancements in Isotopic Labeling Strategies for Complex Xenobiotics

The synthesis of this compound is an example of an isotopic labeling strategy, a technique fundamental to modern analytical chemistry and metabolic research. musechem.com The "-d3" signifies that three hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This mass difference is easily detected by a mass spectrometer without altering the chemical properties of the molecule. metwarebio.comacs.org

Future research in this area focuses on developing more efficient, cost-effective, and versatile methods for synthesizing isotopically labeled compounds. chemicalsknowledgehub.comnih.gov This includes late-stage functionalization, where isotopes are introduced at the final steps of a synthesis, and biocatalytic methods that use enzymes to create complex labeled molecules. Advancements in these strategies will make a wider array of labeled pesticide metabolites available to researchers. The use of multiple isotopes (e.g., combining deuterium with carbon-13) in a single molecule can provide even more detailed information about metabolic pathways and fragmentation mechanisms in mass spectrometry. nih.govresearchgate.net

Table 2: Common Stable Isotopes in Xenobiotic Research

| Isotope | Natural Abundance (%) | Typical Use in Research |

| Deuterium (²H) | 0.015% | Internal standards, tracing metabolic pathways, modifying metabolic stability. acs.orgnih.gov |

| Carbon-13 (¹³C) | 1.1% | Internal standards, flux analysis, confirming molecular formulas. researchgate.net |

| Nitrogen-15 (¹⁵N) | 0.37% | Tracing nitrogen-containing compounds, metabolic studies. |

| Oxygen-18 (¹⁸O) | 0.20% | Investigating oxidation and hydrolysis mechanisms. |

Broader Implications for Understanding Environmental Contaminant Dynamics and Biotransformation

The study of this compound contributes to a broader understanding of how pesticides and other contaminants behave in the environment. The transformation of methiocarb to methiocarb sulfoxide is a key step in its environmental fate. apvma.gov.auwikipedia.org This sulfoxide metabolite can have different properties than the parent compound, such as increased water solubility and mobility in soil, which affects its potential to leach into groundwater. apvma.gov.au

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.